molecular formula C12H11NO4S3 B4907396 [2-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate

[2-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate

Cat. No.: B4907396
M. Wt: 329.4 g/mol
InChI Key: GIXPNKIYBXMBGC-YFHOEESVSA-N
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Description

[2-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate: is a complex organic compound characterized by its unique thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate typically involves the following steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a phenyl halide.

    Methanesulfonation: The final step involves the reaction of the phenyl-substituted thiazolidinone with methanesulfonyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Activity: The compound exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.

Industry:

    Polymer Additives: The compound can be used as an additive in polymer formulations to improve mechanical properties and stability.

    Dye Synthesis: It serves as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [2-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzyme active sites, inhibiting their activity. The methanesulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes, allowing it to penetrate cells and exert its effects.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents and overall structure.

    Sulfonamides: These compounds contain the sulfonamide group, similar to the methanesulfonate group in the target compound.

Uniqueness:

    Structural Features: The combination of the thiazolidinone core with the methanesulfonate group is unique, providing distinct chemical and biological properties.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

[2-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S3/c1-13-11(14)10(19-12(13)18)7-8-5-3-4-6-9(8)17-20(2,15)16/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXPNKIYBXMBGC-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OS(=O)(=O)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2OS(=O)(=O)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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